molecular formula C7H8F2N2 B1502698 3-(Aminomethyl)-2,4-difluoroaniline CAS No. 683744-94-7

3-(Aminomethyl)-2,4-difluoroaniline

Cat. No. B1502698
CAS RN: 683744-94-7
M. Wt: 158.15 g/mol
InChI Key: YIVPGJSNLQYQOL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,4-difluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the aniline family and has a chemical formula of C7H8F2N. This compound is also known as 2,4-difluoro-3-(methylamino)aniline or 2,4-difluoro-m-anisidine.

Scientific Research Applications

Synthesis and Biological Activity

3,4-Difluoroaniline derivatives, including compounds structurally related to 3-(Aminomethyl)-2,4-difluoroaniline, have been synthesized for investigating their biological activities, such as local anesthetic properties. These derivatives involve the interaction of difluoroaniline with various reagents leading to compounds with potential biological applications (Gataullin et al., 1999).

Coordination Chemistry

Research on 3-aminomethylpyridine (structurally related to 3-(Aminomethyl)-2,4-difluoroaniline) with silver(I) salts has led to the formation of multidimensional coordination networks. These networks' structures vary with the stoichiometry of the components, showcasing the compound's utility in developing complex inorganic structures with potential applications in materials science and catalysis (Feazell et al., 2006).

Synthetic Methodology

An innovative synthesis approach for β-aminoenones via a three-component reaction involving ethyl bromodifluoroacetate highlights the utility of difluoro compounds in synthetic organic chemistry. This method represents a novel way to generate isocyanides in situ from primary amines and subsequently convert them to β-aminoenones, avoiding byproducts and overinsertion issues (Ma et al., 2018).

Photophysical Studies

Research on difluoroborondipyrromethene (BODIPY) dyes with amino or acetamido groups at the 3-position of the chromophoric core, analogous to the 3-(Aminomethyl)-2,4-difluoroaniline structure, reveals significant insights into their photophysical properties. These studies show the impact of structural modifications on absorption and fluorescence properties, suggesting applications in fluorescent probes and sensors (Bañuelos et al., 2008).

Medicinal Chemistry

The exploration of 3,4-disubstituted-3-(difluoromethyl)pyrazoles, which share structural motifs with 3-(Aminomethyl)-2,4-difluoroaniline, underlines the importance of difluoromethyl groups in pharmaceuticals and agrochemicals. These compounds, due to their hydrogen-bonding capabilities and bioisosteric properties, are integral in enhancing the binding selectivity and bioavailability of biologically active compounds (Zeng et al., 2020).

properties

IUPAC Name

3-(aminomethyl)-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVPGJSNLQYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666678
Record name 3-(Aminomethyl)-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-2,4-difluoroaniline

CAS RN

683744-94-7
Record name 3-(Aminomethyl)-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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